molecular formula C23H19ClN6O3 B2969348 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1207048-27-8

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2969348
CAS No.: 1207048-27-8
M. Wt: 462.89
InChI Key: XAKIKMWMWVBUEQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin core. Key structural attributes include:

  • Core structure: A tricyclic system integrating pyrazole, triazole, and pyrazine rings, substituted at position 9 with a 4-chlorophenyl group.
  • Acetamide side chain: Positioned at the pyrazinone moiety, terminating in a 2-methoxy-5-methylphenyl substituent.
  • Physicochemical properties: The presence of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups influences polarity, solubility, and logP (predicted to be moderate, ~3.5 based on analogs) .

Synthetic routes likely involve multi-step heterocyclization, as seen in analogous compounds. For example, pyrazolo-triazolo-pyrazine cores are often constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or via tandem annulation reactions using chloroacetate intermediates .

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-14-3-8-20(33-2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-19(22(28)27-30)12-17(26-29)15-4-6-16(24)7-5-15/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIKMWMWVBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This interaction is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are highly dependent on substituent patterns. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight logP Key Synthetic Method
Target Compound Pyrazolo-triazolo-pyrazin 9-(4-chlorophenyl), N-(2-methoxy-5-methylphenyl)acetamide ~500 (estimated) ~3.5* Heterocyclization with chloroacetamides
F833-0377 Pyrazolo-triazolo-pyrazin 9-(4-methylphenyl), N-(5-chloro-2-methoxyphenyl)acetamide 462.89 3.454 Acetic anhydride-mediated cyclization
4a: 2-(4-((4-Chlorophenyl)Amino)-6-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Acetonitrile Pyrazolo[3,4-d]pyrimidine 4-(4-chlorophenyl)amino, 3-cyanoethyl 326.73 2.8* Toluene reflux with aromatic amines
13: 5-(4-Methoxyphenyl)-3,8-Diphenyl-N-[5-(4-Chlorophenyl)-4-Imino-...Pyrido[2,3-d]Pyrimidin-3(4H)-yl]Carboxamide Pyrrolo-thiazolo-pyrimidine 6-carboxamide with 4-chlorophenylpyridine 738.2 (exact) 4.1* DMF-mediated coupling

Notes:

  • F833-0377 : Substituting 4-chlorophenyl with 4-methylphenyl reduces electronegativity, increasing logP slightly (3.454 vs. ~3.5 for the target). The 5-chloro-2-methoxyphenyl acetamide group may enhance membrane permeability compared to the target’s 2-methoxy-5-methylphenyl .
  • The 4-chlorophenylamino group mimics the target’s chloro-substituted aryl but in a different positional context .
  • The 4-chlorophenylpyridine moiety shares the target’s chloroaryl motif but in a fused system .

Physicochemical and Bioactivity Trends

  • logP : Chlorine and methoxy groups balance hydrophobicity. F833-0377 (logP 3.45) and the target compound (~3.5) are more lipophilic than 4a (logP 2.8), favoring blood-brain barrier penetration.
  • Solubility: The acetamide group in the target and F833-0377 enhances aqueous solubility compared to cyano derivatives like 4a.
  • Bioactivity : While direct data for the target is unavailable, analogs with chlorophenyl groups (e.g., 4a, 13) often exhibit antimicrobial or kinase-inhibitory properties .

Biological Activity

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . Its structure features multiple functional groups that contribute to its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC23H19ClN6O3
Molecular Weight462.89 g/mol
Key Functional GroupsAcetamide, Pyrazole, Triazole

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound's ability to intercalate DNA suggests potential anticancer properties. This interaction can disrupt replication and transcription processes in cancer cells, making it a candidate for further development in oncology.
  • Antimicrobial Properties : Similar structural motifs in related compounds have been associated with antimicrobial effects, indicating that this compound may also possess such properties.
  • Anti-inflammatory Effects : Some derivatives of pyrazolo[1,5-a]triazoles have shown anti-inflammatory activity. The presence of chlorophenyl and methoxy groups may enhance this activity by modulating inflammatory pathways.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can activate or inhibit their functions, leading to various biological effects. For instance:

  • DNA Intercalation : The unique structure may allow the compound to insert itself between DNA bases, which could inhibit the action of enzymes involved in DNA replication and repair.
  • Enzyme Modulation : The presence of specific functional groups may facilitate interactions with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the one :

  • Anticancer Studies : Research demonstrated that similar pyrazolo-triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. These studies highlight the potential for developing new anticancer therapies based on this structural class.
  • Antimicrobial Testing : Investigations into the antimicrobial properties revealed that derivatives exhibited significant activity against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy.
  • Inflammation Models : In vitro assays indicated that certain derivatives could reduce pro-inflammatory cytokine production in cell cultures stimulated with lipopolysaccharides (LPS), supporting their potential use in treating inflammatory diseases.

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